molecular formula C14H12N4O2S B2896420 5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2034238-79-2

5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2896420
CAS RN: 2034238-79-2
M. Wt: 300.34
InChI Key: BVSLFXQJVSXFHE-UHFFFAOYSA-N
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Description

5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its potential therapeutic effects.

Scientific Research Applications

Synthesis and Chemical Characterization

"5-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide" belongs to a class of compounds with potential applications in various scientific research areas due to its chemical structure incorporating elements like thiophene, pyrazine, and isoxazole. The synthesis of similar compounds has been explored to understand their chemical behavior and potential bioactivity. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, demonstrating the versatility of these compounds in chemical synthesis (Martins et al., 2002).

Crystal Structure and Molecular Analysis

The determination of crystal structures of chemically synthesized compounds provides insights into their potential applications. For example, Prabhuswamy et al. (2016) focused on the crystal structure and Hirshfeld surface analysis of a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, highlighting the importance of structural analysis in understanding the properties of these molecules (Prabhuswamy et al., 2016).

Potential Biological Activity

Research into the cytotoxicity of new compounds is crucial for identifying their potential therapeutic applications. Hassan et al. (2014) synthesized and evaluated the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for further investigations into the biological activities of these compounds (Hassan et al., 2014).

Computational and Theoretical Studies

Computational studies complement experimental research by predicting the properties and reactivity of compounds. Kanwal et al. (2022) utilized density functional theory (DFT) calculations to investigate the electronic structure, non-linear optical (NLO) properties, and chemical reactivity descriptors of pyrazole-thiophene-based amide derivatives, demonstrating the utility of computational methods in exploring the potential applications of such molecules (Kanwal et al., 2022).

properties

IUPAC Name

5-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-7-10(18-20-9)14(19)17-8-11-13(16-5-4-15-11)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSLFXQJVSXFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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